
(3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol is a chiral organic compound that features a pyrrolidine ring substituted with a naphthalen-2-yloxy group and a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Naphthalen-2-yloxy Group: This step can be achieved through an etherification reaction where the naphthalen-2-ol is reacted with a suitable leaving group on the pyrrolidine ring.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions could target the aromatic rings or any double bonds present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated compound.
科学研究应用
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing specific pathways and cellular processes.
相似化合物的比较
Similar Compounds
(3S,4S)-4-(Naphthalen-2-yloxy)pyrrolidin-3-ol: Lacks the phenylethyl group.
(3S,4S)-4-(Phenylethyl)pyrrolidin-3-ol: Lacks the naphthalen-2-yloxy group.
(3S,4S)-4-(Naphthalen-2-yloxy)-1-ethylpyrrolidin-3-ol: Has an ethyl group instead of a phenylethyl group.
Uniqueness
The unique combination of the naphthalen-2-yloxy and phenylethyl groups in (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol provides it with distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
824390-84-3 |
|---|---|
分子式 |
C22H23NO2 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
(3S,4S)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C22H23NO2/c1-16(17-7-3-2-4-8-17)23-14-21(24)22(15-23)25-20-12-11-18-9-5-6-10-19(18)13-20/h2-13,16,21-22,24H,14-15H2,1H3/t16-,21-,22-/m0/s1 |
InChI 键 |
NFVISTCKNKFXQK-SSKFGXFMSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H]([C@H](C2)OC3=CC4=CC=CC=C4C=C3)O |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2)OC3=CC4=CC=CC=C4C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



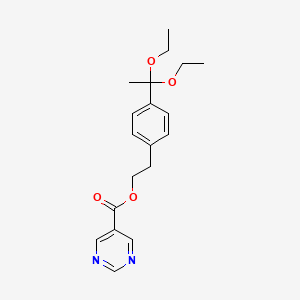
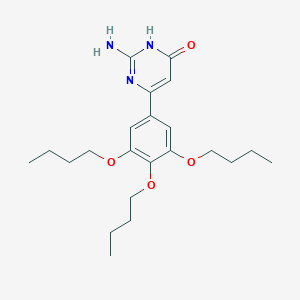
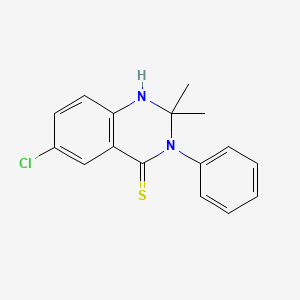
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)

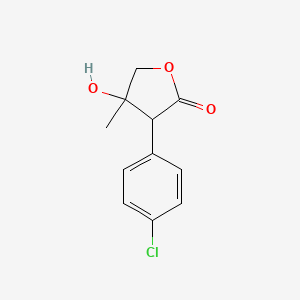
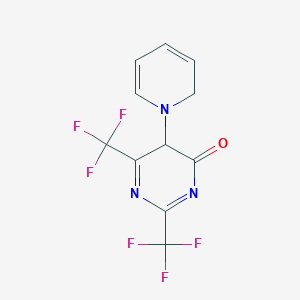
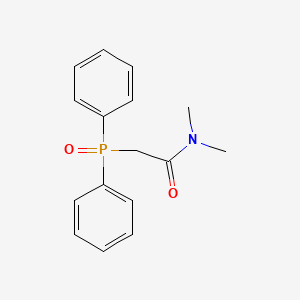
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
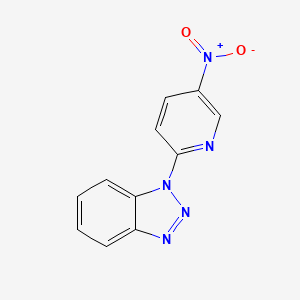
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
